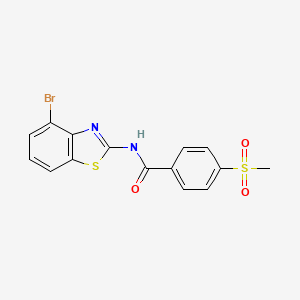

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNWNGMIDMJNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

Amidation Reaction: The benzothiazole derivative is then reacted with 4-(methylsulfonyl)benzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, leading to debromination or desulfonylation.

Substitution: The bromine atom can be substituted by various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Debrominated or desulfonylated derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide depends on its specific application:

Biological Activity: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromine and sulfonyl) and the benzothiazole ring, which can participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogous benzothiazole derivatives, focusing on substituent effects, spectroscopic profiles, and physicochemical properties. Key comparisons include:

Structural Analogues

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The methanesulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to methyl or plain benzamide substituents . This increases solubility in polar solvents and may improve binding affinity in biological targets. Bromine Position: Bromine at the 4-position (target compound) vs.

Spectroscopic Differentiation: IR Spectroscopy: The target compound’s IR spectrum shows distinct ν(SO₂) stretches (~1150–1170 cm⁻¹) absent in non-sulfonylated analogues. The absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the absence of thiol tautomerism, unlike triazole derivatives . NMR: The 4-bromo substituent generates characteristic deshielding in ¹H-NMR (aromatic protons near Br) and ¹³C-NMR (C-Br ~105–110 ppm).

Physicochemical Properties :

- Solubility : The methanesulfonyl group improves aqueous solubility compared to methyl or chromene-carboxamide derivatives.

- Thermal Stability : Sulfonamides generally exhibit higher thermal stability due to strong C-S and S=O bonds, as evidenced by melting points and thermogravimetric analysis (TGA) data in related compounds .

Synthetic Pathways :

- The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, similar to hydrazinecarbothioamide derivatives . In contrast, chromene or thiazole-containing analogues require multi-step heterocyclic ring-forming reactions .

Research Implications

- The methanesulfonyl group may enhance metabolic stability compared to ester or carboxylic acid derivatives.

- Crystallography : Hydrogen-bonding patterns (e.g., SO₂···H-N interactions) in the target compound’s crystal structure, analyzed via SHELX or ORTEP , could guide co-crystal engineering for improved bioavailability.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The compound is synthesized through a multi-step process involving the bromination of benzothiazole derivatives followed by the introduction of a methanesulfonyl group. The synthesis typically yields a pale orange powder with high purity, as confirmed by HPLC and NMR spectroscopy .

Biological Activity

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives containing benzothiazole structures have shown efficacy against various bacterial strains, including Xanthomonas oryzae, with some compounds achieving EC50 values as low as 0.5 μg/mL .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound Name | Target Bacteria | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| F17 | Xanthomonas oryzae | 0.5 | Inhibition of pathogenic factors |

| Compound A | Staphylococcus aureus | 1.2 | Disruption of cell wall synthesis |

| Compound B | Escherichia coli | 2.5 | Inhibition of protein synthesis |

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, research indicates that benzothiazole derivatives can effectively target TDP-43 protein aggregates associated with amyotrophic lateral sclerosis (ALS), suggesting a dual therapeutic potential for neurodegenerative diseases .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| U2OS | This compound | 5.0 | Induction of apoptosis |

| SH-SY5Y | This compound | 6.5 | Cell cycle arrest |

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

- Antibacterial Efficacy : A study evaluated the antibacterial effects of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the benzothiazole core significantly enhanced activity against resistant strains .

- Anticancer Properties : Research on benzothiazole-based compounds indicated their ability to inhibit tumor growth in vivo models of cancer, suggesting that they could serve as lead compounds for future drug development targeting specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.